molecular formula C23H21N5OS B2721652 N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004440-26-9

N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2721652
CAS No.: 1004440-26-9
M. Wt: 415.52
InChI Key: JPVSMEAJDCLSDE-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridazine ring, and a sulfanylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by their coupling with the sulfanylacetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]acetamide
  • N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]thioacetamide

Uniqueness

N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide stands out due to its sulfanylacetamide group, which imparts unique chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-17-3-5-18(6-4-17)15-24-22(29)16-30-23-12-11-21(26-27-23)19-7-9-20(10-8-19)28-14-2-13-25-28/h2-14H,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVSMEAJDCLSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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